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Compound of Interest

Compound Name: 25F-NBOMe

Cat. No.: B13437492

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and pharmacological profile of 25F-NBOMe (2C-F-NBOMe), a
potent serotonin 5-HT2 receptor agonist. The information is compiled from peer-reviewed
literature and scientific databases to support research and drug development activities.

Chemical Identity and Structure

25F-NBOMe, systematically named 2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-
methoxyphenyl)methyllethanamine, is a synthetic phenethylamine. It is the N-(2-
methoxybenzyl) derivative of the 2C-F phenethylamine. The addition of the N-benzyl moiety
significantly increases its potency at the serotonin 5-HTza receptor compared to its parent
compound.[1]

Chemical Structure:

Physicochemical and Pharmacological Properties

Quantitative data regarding the physicochemical and pharmacological properties of 25F-
NBOMe are summarized below. These properties are crucial for understanding its absorption,
distribution, metabolism, excretion (ADME), and its interaction with biological targets.

Table 1: Physicochemical Properties of 25F-NBOMe
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Property Value Source
2-(4-fluoro-2,5-
dimethoxyphenyl)-N-[(2-

IUPAC Name ypheny-N-I( [1]
methoxyphenyl)methyllethana
mine

Molecular Formula C1sH22FNOs [1]

Molar Mass 319.376 g/mol [1]

_ COC1=CC=CC=Cl1CNCcCC2=

Canonical SMILES [1]
CC(=C(C=C20C)F)0C
DFTJIMIFNIHIWAJ-

InChl Key [1]
UHFFFAOYSA-N

XLogP3 (Computed) 3.3 PubChem

pKa (Predicted)

~9.8 (Based on

phenethylamine core)

[2]

Aqueous Solubility

Not experimentally determined.

Predicted to be low.

Table 2: Pharmacological Properties of 25F-NBOMe at
Serotonin (5-HT) Receptors

Binding Functional .
Receptor . . . Efficacy (Emax,

Affinity (Ki, Activity (ECso, Source
Target %)

nM) nM)
5-HT2a 33 16 75 [1]
5-HT2B 7.5 Not Determined Not Determined [1]
5-HT2C (rat) 43 25 92 [1]
5-HT1B 6,331 Not Determined Not Determined [1]
5-HT1D 5,052 Not Determined Not Determined [1]
5-HTs 80 Not Determined Not Determined [1]
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Key Signaling Pathway and Experimental Workflows

Visual diagrams are provided to illustrate the primary signaling cascade activated by 25F-
NBOMe and the general experimental workflow for its synthesis and characterization.

Signaling Pathway

25F-NBOMe is a potent agonist at the serotonin 5-HTza receptor, which is a G-protein coupled
receptor (GPCR) primarily linked to the Gg/11 signaling pathway. Activation of this pathway
leads to a cascade of intracellular events culminating in an increase in intracellular calcium.
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Figure 1: 25F-NBOMe-Mediated 5-HT2a Receptor Signaling

Click to download full resolution via product page

Figure 1: Canonical 5-HTz2a receptor Gg/11 signaling pathway activated by 25F-NBOMe.
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Experimental Workflow

The synthesis, purification, and pharmacological evaluation of 25F-NBOMe follows a structured
workflow to ensure compound identity, purity, and activity.

Precursor Synthesis:
2C-F

Reductive Amination:
2C-F + 2-methoxybenzaldehyde

:

Purification:
Column Chromatography

Salt Formation:
(e.g., HCl salt)

ynthesis & Purifica\t'raq ~~<

~ S~o
R N
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Figure 2: Experimental Workflow for 25F-NBOMe

Click to download full resolution via product page

Figure 2: General workflow for synthesis, analysis, and characterization of 25F-NBOMe.
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Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are
generalized based on standard practices in medicinal chemistry and pharmacology.

Synthesis of 25F-NBOMe via Reductive Amination

This protocol describes the synthesis of 25F-NBOMe from its precursor, 2-(4-fluoro-2,5-
dimethoxyphenyl)ethanamine (2C-F).

¢ Objective: To synthesize 25F-NBOMe hydrochloride.

o Reaction: Reductive amination of 2C-F with 2-methoxybenzaldehyde, followed by salt
formation.

o Materials:
o 2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine (2C-F)
o 2-methoxybenzaldehyde
o Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
o Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
o Glacial acetic acid (catalytic amount)
o Saturated sodium bicarbonate solution
o Brine (saturated NacCl solution)
o Anhydrous magnesium sulfate (MgSOa)
o Diethyl ether
o Hydrochloric acid (in diethyl ether or isopropanol)

e Procedure:
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o Imine Formation: To a solution of 2C-F (1.0 eq) in DCM, add 2-methoxybenzaldehyde (1.1
eq) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for
1-2 hours.

o Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by
Thin Layer Chromatography (TLC) or LC-MS.

o Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution.
Separate the organic layer. Extract the aqueous layer twice with DCM.

o Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSOQa,
filter, and concentrate under reduced pressure to yield the crude 25F-NBOMe freebase.
Purify the crude product using column chromatography on silica gel.

o Salt Formation: Dissolve the purified freebase in a minimal amount of diethyl ether. Add a
solution of HCI in diethyl ether dropwise with stirring until precipitation is complete.

o Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether,
and dry under vacuum to yield 25F-NBOMe hydrochloride.

Radioligand Binding Assay for 5-HT2a Receptor Affinity
(Ki)

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of
25F-NBOMe for the human 5-HTza receptor.

o Objective: To determine the binding affinity (Ki) of 25F-NBOMe at the 5-HT2a receptor.

e Principle: The assay measures the ability of a test compound (25F-NBOMe) to compete with
a radiolabeled antagonist ([3H]ketanserin) for binding to the receptor.

o Materials:

o Receptor Source: Cell membranes from HEK293 cells stably expressing the recombinant
human 5-HTza receptor.
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[e]

Radioligand: [H]Ketanserin (specific activity >60 Ci/mmol).

o

Assay Buffer: 50 mM Tris-HCI, pH 7.4.

[¢]

Non-specific Ligand: Ketanserin (10 uM) or Mianserin (10 pM).

[¢]

Test Compound: 25F-NBOMe, serially diluted.

[e]

96-well microplates, glass fiber filter mats, scintillation cocktail.

Procedure:

o Assay Setup: In a 96-well plate, add assay components for a final volume of 200 uL per
well.

» Total Binding: Assay buffer, [*H]Ketanserin (final concentration ~1-2 nM), and receptor
membrane suspension.

» Non-specific Binding: Non-specific ligand, [*H]Ketanserin, and receptor membrane
suspension.

» Test Compound: Serial dilutions of 25F-NBOMe, [*H]Ketanserin, and receptor
membrane suspension.

o Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach
equilibrium.

o Filtration: Terminate the assay by rapidly filtering the plate contents through a glass fiber
filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to
separate bound from free radioligand.

o Counting: Dry the filter mat, add scintillation cocktail to each filter spot, and count the
radioactivity (in counts per minute, CPM) using a scintillation counter.

o Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM.
Determine the ICso value of 25F-NBOMe by fitting the competition data to a sigmoidal
dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = I1Cso /
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(1 + [L)/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

Calcium Mobilization Functional Assay (ECso and Emax)

This protocol describes a cell-based functional assay to measure the potency (ECso) and
efficacy (Emax) of 25F-NBOMe at the Gg-coupled 5-HTza receptor.

» Objective: To quantify the agonist activity of 25F-NBOMe at the 5-HT2a receptor.

e Principle: Agonist binding to the 5-HT2a receptor activates the Gq pathway, leading to an
increase in intracellular calcium ([Ca?*]i). This increase is measured using a calcium-
sensitive fluorescent dye.

e Materials:
o Cell Line: HEK293 cells stably expressing the human 5-HTza receptor.
o Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.
o Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
o Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
o Test Compound: 25F-NBOMe, serially diluted.
o Reference Agonist: Serotonin (5-HT).

o Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent plate reader
with kinetic fluorescence reading and liquid handling.

e Procedure:

o Cell Plating: Seed the HEK293/5-HT2a cells into the assay plates at an appropriate density
(e.g., 20,000-50,000 cells per well) and incubate overnight.

o Dye Loading: Remove the culture medium and add the calcium indicator dye solution
(e.g., Fluo-4 AM in assay buffer) to each well. Incubate the plate for 45-60 minutes at
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37°C, protected from light.

o Compound Preparation: Prepare serial dilutions of 25F-NBOMe and the reference agonist
(5-HT) in a separate compound plate.

o Signal Detection: Place the cell plate and compound plate into the FLIPR instrument.
Initiate the kinetic read, which involves measuring baseline fluorescence for 10-20
seconds, followed by the automated addition of the test compounds and continued
measurement for 1-3 minutes.

o Data Analysis: The change in fluorescence intensity over time reflects the increase in
[Caz*]i. Determine the peak fluorescence response for each concentration. Plot the
response against the log concentration of 25F-NBOMe and fit the data to a sigmoidal
dose-response curve to determine the ECso (potency) and Emax (efficacy) relative to the
maximal response of the reference agonist, 5-HT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b13437492?utm_src=pdf-body
https://www.benchchem.com/product/b13437492?utm_src=pdf-body
https://www.benchchem.com/product/b13437492?utm_src=pdf-custom-synthesis
https://www.utsouthwestern.edu/research/core-facilities/preclinical-pharmacology/pricing-and-services/aqueous-solubility-determination.html
https://www.utsouthwestern.edu/research/core-facilities/preclinical-pharmacology/pricing-and-services/aqueous-solubility-determination.html
https://en.wikipedia.org/wiki/Phenethylamine
https://www.benchchem.com/product/b13437492#25f-nbome-chemical-structure-and-properties
https://www.benchchem.com/product/b13437492#25f-nbome-chemical-structure-and-properties
https://www.benchchem.com/product/b13437492#25f-nbome-chemical-structure-and-properties
https://www.benchchem.com/product/b13437492#25f-nbome-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13437492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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